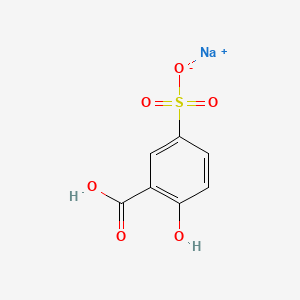
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt
Descripción general
Descripción
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt, also known as 5-HMF, is an important organic compound used in many scientific research applications. It is a white, odorless powder that is soluble in water and has a molecular formula of C5H6O4Na. 5-HMF has a wide range of applications in biochemistry, biotechnology, and pharmaceuticals, and has been used in many lab experiments.
Aplicaciones Científicas De Investigación
Pharmaceutical Industry
“5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt”, also known as Kojic acid, is widely used in the pharmaceutical industry . It is one of the most studied and available non-toxic tyrosinase inhibitors .
Agrochemistry
Kojic acid is also used in agrochemistry . The specific applications in this field are not detailed in the available resources.
Cosmetology
In the field of cosmetology, Kojic acid is a common ingredient . It’s often used in skin care products due to its ability to inhibit tyrosinase, an enzyme involved in the production of melanin.
Ligand for Complex Compounds
Kojic acid serves as a ligand for complex compounds . This means it can bind to a central atom to form a coordination complex.
Building Blocks for Biologically Active Heterocyclic Molecules
Kojic acid is used as a building block for the construction of biologically active heterocyclic molecules . These molecules can have various applications in different fields of science and technology.
Synthesis of Biofuels and Renewable Chemicals
There is research into the use of furfurals, including “5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt”, for the synthesis of various biofuels and renewable chemicals .
Mecanismo De Acción
Target of Action
The primary target of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes .
Mode of Action
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt acts as an inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin . This results in a decrease in melanin production .
Biochemical Pathways
The action of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . The downstream effect is a reduction in melanin production, leading to a lightening of skin color .
Pharmacokinetics
Its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular effect of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt’s action is the inhibition of tyrosinase activity . On a cellular level, this results in decreased melanin production in melanocytes, the cells responsible for melanin synthesis . The overall effect is a lightening of skin color .
Action Environment
The action, efficacy, and stability of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt can be influenced by various environmental factors. For example, its stability may decrease during long-term storage . Additionally, its efficacy as a tyrosinase inhibitor may be affected by the pH of the environment . At low pH, it coordinates efficiently with metal ions, while at basic pH, it exists in a different form .
Propiedades
IUPAC Name |
sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGSAVMIBSOBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990380 | |
| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt | |
CAS RN |
70145-54-9 | |
| Record name | 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)





![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)



